

AM095 Free Acid: A Comparative Literature Review for Drug Development Professionals

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Compound of Interest

Compound Name: AM095 free acid

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An objective analysis of **AM095 free acid**, a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), in comparison to other notable LPA1 antagonists. This guide synthesizes key experimental data, outlines methodologies for pivotal assays, and visualizes relevant biological pathways to support researchers in drug discovery and development.

AM095 free acid has emerged as a significant small molecule inhibitor in the study of fibrotic diseases and other pathologies associated with the LPA1 signaling pathway. Its selectivity and oral bioavailability make it a valuable tool for both in vitro and in vivo research. This guide provides a comparative overview of AM095's performance against other LPA1 antagonists, based on publicly available data.

Comparative Analysis of In Vitro Potency

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and binding affinity (K_i) values for **AM095 free acid** and other LPA1 antagonists across various functional assays. This data provides a quantitative comparison of their potency in inhibiting LPA1 receptor activation.

Table 1: GTPyS Binding Assay

The GTPyS binding assay measures the activation of G-proteins coupled to the LPA1 receptor. A lower IC₅₀ value indicates greater potency in preventing G-protein activation.

Compound	Species	IC50 (μM)	Reference
AM095 free acid	Human	0.98	[1]
Mouse	0.73	[1]	
AM966	Human	0.98 ± 0.17	[1]
Debio-0719	Human	0.60 ± 0.04	[1]
Ki16425	-	Ki: 0.34	[2]

Table 2: Calcium Flux Assay

This assay measures the inhibition of LPA-induced intracellular calcium mobilization, a key downstream signaling event of LPA1 activation.

Compound	Species	IC50 (μM)	Reference
AM095 free acid	Human	0.025	
Mouse	0.023		
AM966	Human	0.017	[2]
ONO-7300243	-	0.16	[2]

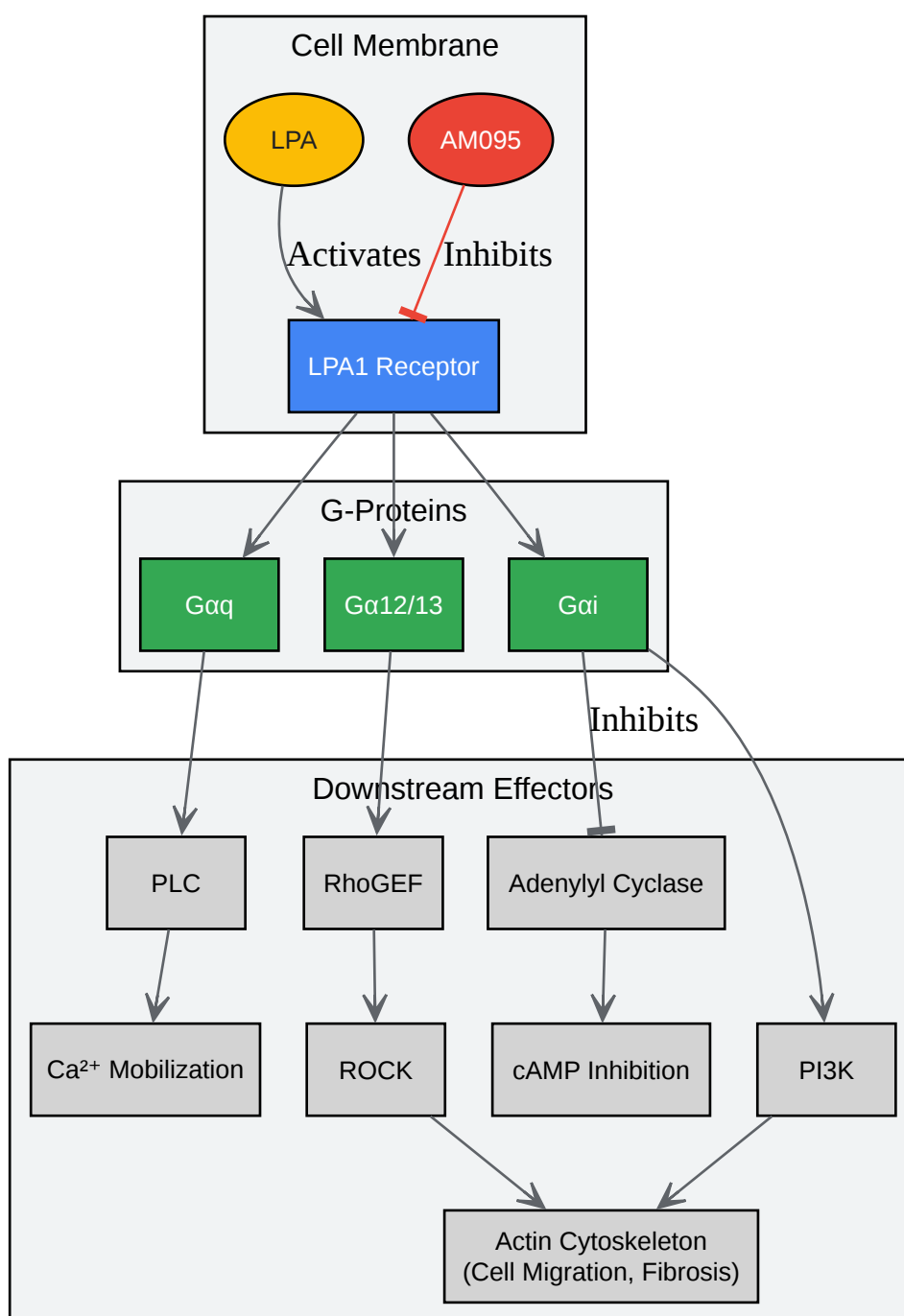
Table 3: Chemotaxis Assay

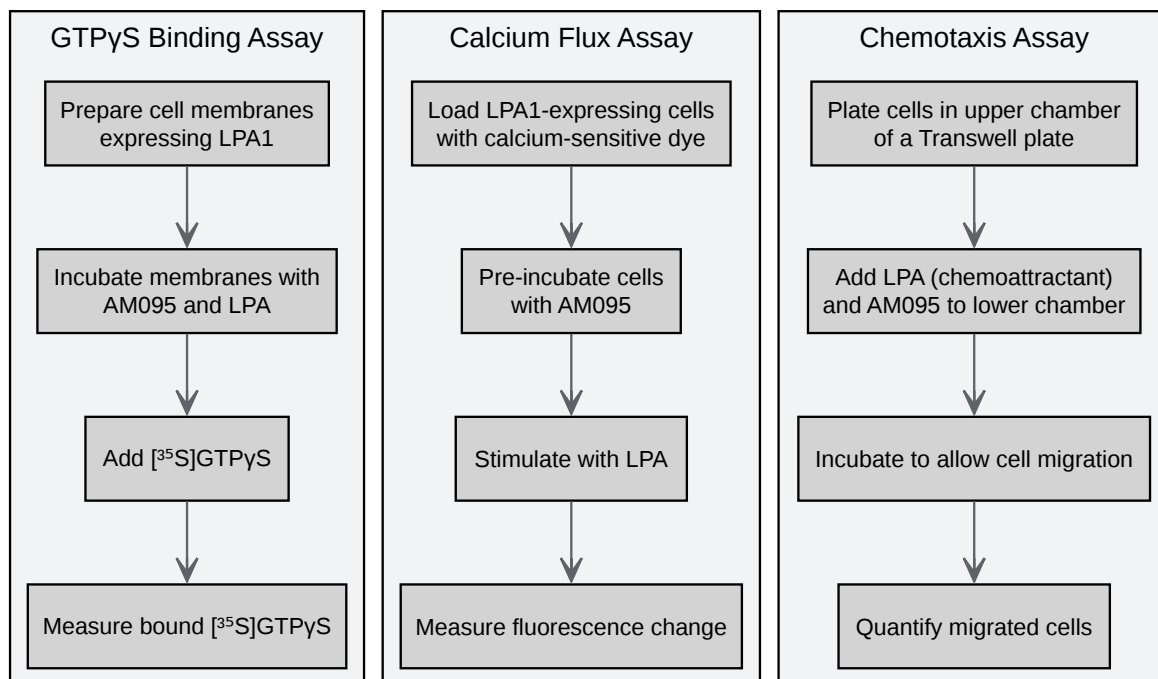
The chemotaxis assay assesses the ability of an antagonist to block the migration of cells towards an LPA gradient, a crucial process in fibrosis and cancer metastasis.

Compound	Cell Line	IC50 (nM)	Reference
AM095 free acid	CHO (mouse LPA1)	778	[1]
A2058 human melanoma	233	[1]	
AM966	A2058 human melanoma	138 ± 43	[3]
IMR-90 human lung fibroblasts	182 ± 86	[3]	
CHO (mouse LPA1)	469 ± 54	[3]	

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the LPA1 signaling pathway and the workflows of key in vitro assays.





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